N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine

Description

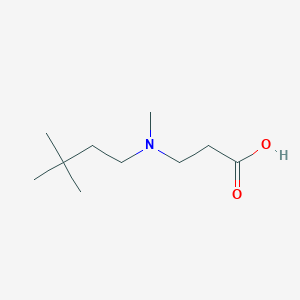

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine is a beta-alanine derivative characterized by a branched 3,3-dimethylbutyl group and a methyl substituent on the nitrogen atom. Beta-alanine, a non-proteinogenic amino acid, serves as a precursor for carnosine synthesis in mammals. The structural modifications in this compound—specifically the bulky 3,3-dimethylbutyl group—likely influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-[3,3-dimethylbutyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-10(2,3)6-8-11(4)7-5-9(12)13/h5-8H2,1-4H3,(H,12,13) |

InChI Key |

WELWNMPSMBGXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCN(C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine typically involves the alkylation of beta-alanine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained. The reaction can be summarized as follows:

Beta-alanine+3,3-Dimethylbutyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,3-dimethylbutyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted beta-alanine derivatives.

Scientific Research Applications

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to modulate enzyme activity and cellular signaling pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester)

Structural Similarities and Differences :

- Shared Substituent : Both compounds feature the 3,3-dimethylbutyl group, which enhances steric hindrance and stability. In neotame, this group is attached to the aspartyl moiety of aspartame, reducing enzymatic degradation and increasing sweetness .

- Backbone Variation : Neotame is derived from aspartame (a dipeptide of aspartic acid and phenylalanine), whereas N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine is a beta-alanine derivative. This distinction affects their applications: neotame is a high-intensity sweetener (~8,000–13,000× sweeter than sucrose), while beta-alanine derivatives are often explored for roles in buffering or neurotransmission .

Physicochemical Properties :

Beta-N-methylamino-L-alanine (BMAA)

Functional Contrast :

- Neurotoxicity: BMAA, a non-proteinogenic amino acid, is implicated in neurodegenerative diseases due to its excitotoxic activity at NMDA receptors .

- Structural Differences: BMAA lacks the hydrophobic 3,3-dimethylbutyl group, which is critical for receptor subtype selectivity.

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (BD139520)

Substituent Analysis :

- Ester vs. Alkyl Groups : BD139520 () contains a methoxy-3-oxopropyl group and methyl ester, enhancing its lipophilicity compared to the dimethylbutyl group in the target compound. This difference may influence metabolic pathways or industrial applications (e.g., surfactants vs. biochemical intermediates).

Other Beta-Alanine Derivatives

- N-(3-aminopropanoyl)-beta-alanine: Features a simpler aminopropanoyl group, likely increasing water solubility but reducing steric stability.

- N-[2-(Methoxycarbonyl)ethyl]-N-phenyl-beta-alanine methyl ester : Incorporates aromatic (phenyl) and ester groups, suggesting applications in polymer chemistry or as synthetic intermediates.

Key Comparison Table :

Research and Regulatory Considerations

- Toxicological Data Gap : Unlike BMAA or neotame, the toxicological profile of this compound remains uncharacterized. Further studies are needed to assess its metabolic fate and receptor interactions.

- Regulatory Status : Neotame is approved by the FDA and MFDS (Korea) with strict purity standards (97–102% assay, ≤1.5% impurities) . The target compound lacks regulatory oversight, highlighting its niche research status.

Biological Activity

N-(3,3-Dimethylbutyl)-N-methyl-beta-alanine is a compound of interest due to its potential biological activities and implications in various fields such as pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by its unique side chain, which may influence its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound may involve several mechanisms:

- Neuroexcitatory Effects : Similar to other amino acids, this compound may interact with neurotransmitter systems. For instance, beta-N-methylamino-L-alanine (BMAA), a related compound, has been shown to produce neurotoxic effects under certain conditions, particularly in the presence of bicarbonate ions, which enhance its excitotoxicity by activating glutamate receptors .

- Metabolic Pathways : Research indicates that compounds with beta-amino acid structures can influence metabolic pathways significantly. They may alter the activity of enzymes involved in neurotransmitter synthesis or degradation .

In Vitro Studies

Various studies have examined the effects of this compound on cell cultures:

- Cell Viability : A study involving HepG2 and Caco-2 cell lines found that exposure to high concentrations (up to 2 mM) of related compounds did not significantly decrease cell viability compared to controls. This suggests a potential non-toxic profile for this compound at certain concentrations .

- Apoptosis and Necrosis : The same study assessed apoptosis and necrosis markers using Hoechst staining and Annexin V-FITC assays. Results indicated minimal apoptosis in cells treated with this compound compared to known toxic analogues like l-4-fluorophenylalanine (FPA) .

Comparative Analysis with Known Analogues

| Compound | Cell Line | Concentration (mM) | Effect on Viability | Apoptosis Induction |

|---|---|---|---|---|

| This compound | HepG2 | 0.25 - 2 | No significant effect | Low |

| l-4-Fluorophenylalanine (FPA) | Caco-2 | 2 | Significant decrease | High |

| Beta-N-methylamino-L-alanine (BMAA) | Caco-2 | 1 - 2 | Enhanced viability | None |

Neurotoxicity Observations

In specific case studies regarding neurotoxic compounds like BMAA, it was observed that physiological conditions significantly influence the toxicity levels. BMAA induced neurotoxic effects primarily when combined with bicarbonate ions, highlighting the importance of environmental factors in assessing the safety profiles of amino acid derivatives .

Implications for Human Health

The potential neurotoxicity associated with beta-amino acids raises concerns about dietary sources or environmental exposure. Studies suggest that consumption of certain cyanobacterial products containing BMAA correlates with neurodegenerative diseases in specific populations, emphasizing the need for further research into similar compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.